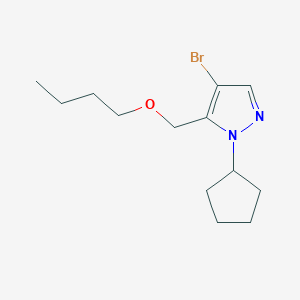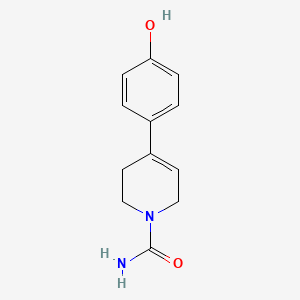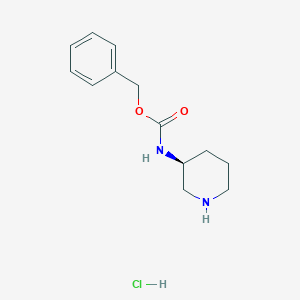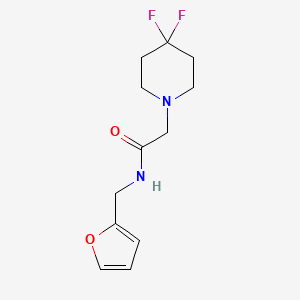![molecular formula C17H13ClN2O5S B2821472 N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide CAS No. 1259116-58-9](/img/structure/B2821472.png)
N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that is involved in the signaling pathways of cytokines. CP-690,550 has been shown to have potential therapeutic applications in autoimmune diseases and transplant rejection, making it an important area of research for the scientific community.
作用機序
CP-690,550 works by selectively inhibiting N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide, which is involved in the signaling pathways of cytokines. By inhibiting this compound, CP-690,550 reduces the production of cytokines, which are responsible for inflammation and immune responses. This mechanism of action has been extensively studied and has been shown to be effective in reducing inflammation and improving symptoms in autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects. These include reducing the production of cytokines, reducing inflammation, and improving symptoms in autoimmune diseases. CP-690,550 has also been shown to have potential applications in the prevention of transplant rejection.
実験室実験の利点と制限
One of the main advantages of using CP-690,550 in lab experiments is its specificity for N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide. This allows researchers to selectively target this compound and study its role in cytokine signaling pathways. However, one limitation of using CP-690,550 is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CP-690,550. One area of research is in the development of new N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide inhibitors that are more selective and less toxic than CP-690,550. Another area of research is in the development of new therapeutic applications for CP-690,550, such as in the treatment of other autoimmune diseases or in the prevention of transplant rejection. Additionally, further research is needed to fully understand the mechanism of action of CP-690,550 and its effects on cytokine signaling pathways.
合成法
The synthesis of CP-690,550 involves several steps, including the reaction of 6-chloropyridin-3-amine with 5-(bromomethyl)furan-2-carboxylic acid, followed by the reaction of the resulting intermediate with phenyl chloroformate and sodium azide. The final step involves the reaction of the resulting intermediate with 4,4'-dimethoxytrityl chloride and triethylamine. This synthesis method has been studied extensively and has been shown to be efficient and reliable.
科学的研究の応用
CP-690,550 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. CP-690,550 has been shown to be effective in reducing inflammation and improving symptoms in these diseases.
特性
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonyl-5-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5S/c18-16-9-7-14(10-19-16)26(22,23)20-17(21)15-8-6-13(25-15)11-24-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAVKONXOCPESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2821389.png)

![Ethyl 2-({[(6-{[(3-methylphenyl)amino]carbonyl}[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2821391.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(isopropoxymethyl)furan-2-carboxamide](/img/structure/B2821394.png)


![methyl 5-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2821399.png)
![2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2821404.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2821407.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2821411.png)